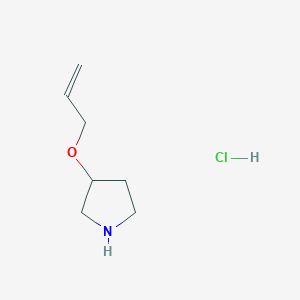
3-(Allyloxy)pyrrolidine hydrochloride
Overview
Description
3-(Allyloxy)pyrrolidine hydrochloride is a biochemical used for proteomics research . It has a molecular weight of 163.65 and a molecular formula of C7H13NO.HCl .
Synthesis Analysis
Pyrrolidine synthesis involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields . The synthesis of 3-(allyloxy)pyrrolidine hydrochloride has been described in a three-step process .Molecular Structure Analysis
The molecular structure of 3-(Allyloxy)pyrrolidine hydrochloride is represented by the SMILES string: C=CCOC1CCNC1.Cl . This indicates that the compound contains an allyloxy group attached to a pyrrolidine ring, and it is in the form of a hydrochloride salt .Chemical Reactions Analysis
Pyrrolidine, the core structure of 3-(Allyloxy)pyrrolidine hydrochloride, is involved in various chemical reactions. For instance, it can undergo C(sp3)-H alkylation and arylation with simple aryl or alkyl halides . The combination of inexpensive cerium and nickel catalysts enables the use of easily accessible free alcohols in selective C(sp3)-C(sp2) cross-couplings .Physical And Chemical Properties Analysis
Pyrrolidine, the core structure of 3-(Allyloxy)pyrrolidine hydrochloride, is a colorless liquid with a characteristic odor of ammonia . It has a density of 0.866 g/mL at room temperature, a melting point of -63°C, and a boiling point of about 87°C . Pyrrolidine is soluble in water, diethyl ether, acetone, ethanol, and slightly soluble in benzene, chloroform .Scientific Research Applications
Asymmetric Synthesis of Pyrrolidine Derivatives
3-(Allyloxy)pyrrolidine hydrochloride is utilized in the asymmetric synthesis of pyrrolidine derivatives. For instance, studies have demonstrated its use in synthesizing cis- and trans-2,5-disubstituted pyrrolidines from 3-oxo pyrrolidine 2-phosphonates, leading to the synthesis of compounds like (+)-preussin and its analogs (Davis et al., 2008).
Synthesis of N-Protected Pyrrolidine Derivatives
Another application is the preparation of N-protected pyrrolidine-2,3-dione derivatives. These derivatives are potentially useful in synthesis, providing a base for further chemical development (Sundberg et al., 1986).
Radical Annulation Reactions
In the field of organic synthesis, 3-(Allyloxy)pyrrolidine hydrochloride has been employed in radical [3+2] annulation reactions with alkenes, leading to the efficient production of pyrrolidine derivatives (Tsuritani et al., 2001).
Anti-inflammatory Applications
It's also involved in the synthesis of compounds with potential anti-inflammatory activities. For example, derivatives like 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones have shown equipotent anti-inflammatory activities to certain drugs, with reduced ulcerogenic effects (Ikuta et al., 1987).
Polysubstituted Pyrrolidine Synthesis
3-(Allyloxy)pyrrolidine hydrochloride plays a role in the synthesis of polysubstituted pyrrolidines, useful in various fields like medicine and industry, e.g., as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Development of Novel Insecticides
Interestingly, it is also involved in the design and synthesis of novel insecticidal compounds. The integration of 3-(Allyloxy)pyrrolidine hydrochloride derivatives with other chemical structures has been explored to develop effective insecticides (Li et al., 2013).
Synthesis of Antibacterial Agents
Lastly, it's used in the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives, showing promising antibacterial activity against various bacteria, indicating its potential in developing new antibiotics (Bogdanowicz et al., 2013).
Safety And Hazards
While specific safety and hazards information for 3-(Allyloxy)pyrrolidine hydrochloride is not available, general safety precautions for handling similar compounds include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, not breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-prop-2-enoxypyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-5-9-7-3-4-8-6-7;/h2,7-8H,1,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHKQNKWAPBFSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Allyloxy)pyrrolidine hydrochloride | |
CAS RN |
1185299-07-3 | |
| Record name | Pyrrolidine, 3-(2-propen-1-yloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185299-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(prop-2-en-1-yloxy)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



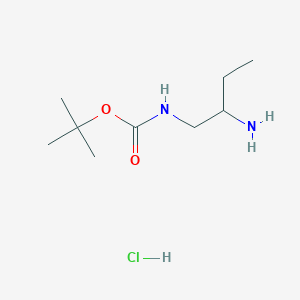
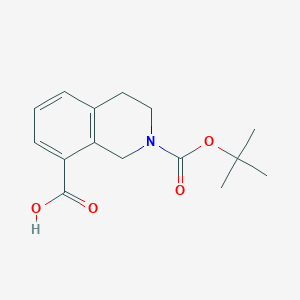
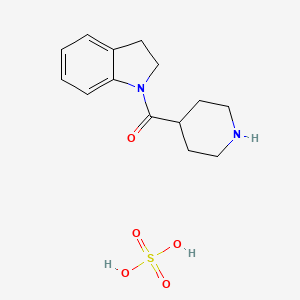
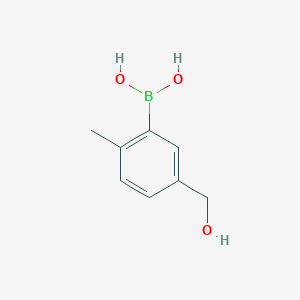
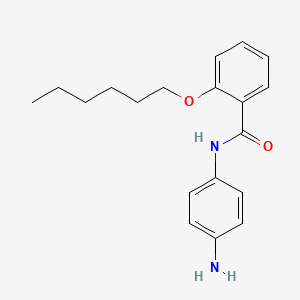

![{2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1437986.png)
![4-{2-[4-(Trifluoromethyl)piperidino]acetyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B1437987.png)

![tert-butyl 6-cyano-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1437989.png)

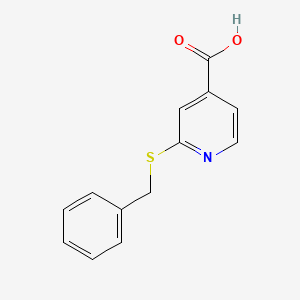
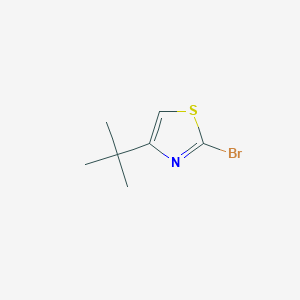
![4-{[(4-Fluorobenzyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B1437995.png)